molecular formula C22H42N4O10 B8103087 tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid

Cat. No.: B8103087
M. Wt: 522.6 g/mol
InChI Key: LYRCBJSQOOYSOJ-GGTCEIRZSA-N
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Description

Tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, may have unique properties due to the presence of both morpholine and oxalic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and an appropriate aminomethylating agent. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The oxalic acid component can be introduced through a subsequent reaction with oxalyl chloride or oxalic acid dihydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions could target the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-morpholine derivatives, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound might be used to study the effects of morpholine derivatives on biological systems. It could serve as a model compound for investigating enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, morpholine derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate, particularly in the areas of antimicrobial, antiviral, or anticancer research.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include enzyme inhibition, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carboxylate derivatives: These compounds share the morpholine ring and carboxylate group but differ in their substituents.

    Aminomethyl morpholine derivatives: These compounds have similar aminomethyl groups attached to the morpholine ring.

    Oxalic acid derivatives: Compounds containing oxalic acid moieties but with different functional groups attached.

Uniqueness

Tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid is unique due to the combination of the tert-butyl group, aminomethyl group, morpholine ring, and oxalic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRCBJSQOOYSOJ-GGTCEIRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN.CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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